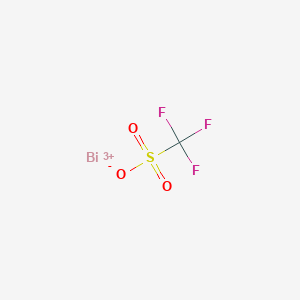

bismuth;trifluoromethanesulfonate

Description

Historical Development of Bismuth-Based Catalysts

The use of bismuth in catalysis dates back to early investigations into redox-active bismuth complexes. While bismuth was historically perceived as a "sleeping giant" in main-group chemistry, recent advancements have unlocked its potential. Key milestones include:

- Early redox studies : Bismuth’s redox cycling between Bi(I)/Bi(III) and Bi(III)/Bi(V) states was first explored in the 1990s, though catalytic applications remained limited.

- Glycosidation breakthroughs : In 2021, Bi(OTf)₃ was identified as a highly efficient activator for glycosyl halides, enabling rapid glycosidation with minimal catalyst loading.

- Electrocatalytic applications : Recent work on bismuth oxyhalides revealed their potential in CO₂ reduction, driven by halide-guided structural reconstructions.

Unique Physicochemical Properties of Bi(OTf)₃

Bi(OTf)₃ exhibits properties that make it ideal for catalytic applications:

| Property | Value/Description |

|---|---|

| Molecular Formula | 3CF₃O₃S·Bi |

| Molecular Weight | 656.18 g/mol |

| Melting Point | 300°C |

| Solubility | Acetonitrile, dioxane, DMF, DMSO |

| Hydrolytic Sensitivity | Reversible hydrate formation |

| Lewis Acidity (AN) | AN(SePMe₃) = 46 (for Bi(OTf)₃) |

Bi(OTf)₃’s triflate ligands enhance its Lewis acidity while providing stability in polar aprotic solvents. Its hygroscopic nature necessitates storage under inert atmospheres, a trade-off for its reactivity.

Advantages Over Conventional Lewis Acid Catalysts

Bi(OTf)₃ outperforms traditional Lewis acids in several key areas:

Catalytic Efficiency :

Selectivity and Stability :

Cost and Sustainability :

- Bismuth is more abundant and less expensive than rare-earth metals, making Bi(OTf)₃ economically viable.

Properties

IUPAC Name |

bismuth;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Bi/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+3/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYUMYXSGIKHHE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Bi+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBiF3O3S+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The balanced equation for the reaction is:

This process avoids hazardous solvents and operates under mild conditions (40–75°C), with reaction times as short as 2–4 hours.

Optimal Reaction Conditions

Key parameters for maximizing yield and efficiency include:

| Parameter | Optimal Range | Preferred Value |

|---|---|---|

| Bi₂O₃ concentration | 40–80 g/L | 50–70 g/L |

| TfOH concentration | 70–150 g/L | 100–130 g/L |

| Temperature | 40–75°C | 60–70°C |

| Reaction time | 2–6 hours | 2–4 hours |

| TfOH/Bi₂O₃ molar ratio | 6:1–6.5:1 | 6:1–6.1:1 |

Under these conditions, yields exceed 97%, with no byproducts other than water.

Step-by-Step Synthesis Procedure

The following example illustrates the protocol outlined in the patent:

Materials and Setup

-

Bismuth trioxide (Bi₂O₃): 2.293 g (4.921 mmol)

-

Trifluoromethanesulfonic acid (TfOH): 4.452 g (29.666 mmol)

-

Solvent: Ethanol/water mixture (75:25 v/v)

-

Equipment: Round-bottom flask, stirrer, lyophilizer

Reaction Steps

-

Suspension Formation: Bi₂O₃ is suspended in 35 mL of ethanol/water.

-

Acid Addition: TfOH is added dropwise under stirring.

-

Heating and Stirring: The mixture is heated to 65°C and stirred for 3 hours until a milky white solution forms.

-

Solvent Removal: The solvent is evaporated under reduced pressure.

-

Purification: The residue is dissolved in 30 mL of water and lyophilized to yield 6.727 g of Bi(OTf)₃·nH₂O.

Characterization

The product is validated via:

-

Nuclear Magnetic Resonance (NMR): Confirms absence of impurities.

-

Infrared (IR) Spectroscopy: Matches reference spectra for Bi(OTf)₃.

Comparative Analysis of Methods

| Aspect | Traditional Methods | Aqueous/Alcohol Method |

|---|---|---|

| Reactants | BiCl₃, TfOH, or Tf₂O | Bi₂O₃, TfOH |

| Solvent | Organic solvents | Water/ethanol mixture |

| Reaction Time | 6–24 hours | 2–4 hours |

| Yield | 70–85% | ≥97% |

| Byproducts | Halide salts | None (only H₂O) |

| Environmental Impact | High (toxic solvents) | Low (aqueous/or green media) |

Advantages of the Aqueous/Alcohol Method

Environmental and Economic Benefits

Chemical Reactions Analysis

bismuth;trifluoromethanesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

1.1 Glycosylation Reactions

Bi(OTf)₃ has been identified as an effective catalyst for the activation of glycosyl halides, facilitating the glycosidation of differentially protected sugars such as glucosyl, galactosyl, and mannosyl halides. This method allows for the synthesis of glycosides with high yields and minimal side products. The reactions typically proceed rapidly, often completing within one hour using only 35 mol% of the catalyst .

| Substrate | Reaction Time | Catalyst Loading | Yield |

|---|---|---|---|

| Glucosyl bromide | 1 hour | 35 mol% | High |

| Galactosyl chloride | 1 hour | 35 mol% | High |

| Mannosyl halides | 1 hour | 35 mol% | High |

1.2 Friedel-Crafts Acylation

Bismuth triflate has also been utilized in Friedel-Crafts acylation reactions. It serves as a catalyst for the acylation of various substituted benzenes, demonstrating enhanced reactivity in the presence of electron-donating groups on the aromatic ring . This application is particularly useful for synthesizing complex aromatic compounds.

Nazarov Reaction

The Nazarov reaction, which involves the cyclization of aryl vinyl ketones to form indanones, has been effectively catalyzed by Bi(OTf)₃. This reaction can be performed without any additives and is tolerant to air and moisture, making it an attractive option for synthetic chemists .

| Substrate Type | Reaction Conditions | Yield |

|---|---|---|

| Aryl vinyl ketones | Acetonitrile at 60 °C | Good to excellent |

| Indanones | Varies with substrate | Promising against cancer cell lines |

Biological Applications

Preliminary studies have indicated that indanones synthesized using Bi(OTf)₃ exhibit promising biological activity against certain human cancer cell lines. This highlights the potential for Bi(OTf)₃ not only as a synthetic catalyst but also as a component in drug development .

Additional Synthetic Applications

Bi(OTf)₃ has been reported to facilitate various other reactions:

- Oxidation Reactions : It can catalyze the oxidation of epoxides to cyclic carbonates using molecular oxygen .

- Cleavage Reactions : Bismuth triflate has shown effectiveness in cleaving tert-butoxy derivatives of thiophenes and furans, outperforming traditional Lewis acids like ZnCl₂ .

- Nitration Reactions : It has been used for the nitration of nitropyrazoles and aromatic hydrocarbons with high yields .

Mechanism of Action

The mechanism of action of bismuth;trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Catalytic Efficiency and Solvent Versatility

Bi(OTf)₃ demonstrates superior solvent adaptability compared to other metal triflates. Bismuth triflate also outperforms iron(III) triflate (Fe(OTf)₃) in microwave-assisted benzoylation, enabling rapid reactions under mild conditions .

Table 1: Catalytic Performance in Friedel-Crafts Reactions

| Catalyst | Optimal Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Bi(OTf)₃ | Dichloromethane | 85–92 | 30 min | |

| Al(OTf)₃ | Acetonitrile | 70–78 | 2 h | |

| Fe(OTf)₃ | Nitromethane | 65–75 | 4 h |

Toxicity and Environmental Impact

Bismuth compounds are notably less toxic than their lead (Pb) or tin (Sn) counterparts, which are chemically similar but pose significant health risks . Bi(OTf)₃ is non-corrosive and can replace hazardous catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃) in allylation reactions, requiring only 2 mol% loading .

Table 2: Toxicity and Handling Requirements

| Compound | Toxicity Profile | Handling Precautions | Environmental Impact |

|---|---|---|---|

| Bi(OTf)₃ | Low (H315, H319, H335) | Standard PPE | Eco-friendly |

| AlCl₃ | Corrosive (H314) | Glovebox required | High waste disposal |

| Pb(OAc)₄ | Highly toxic (H300) | Strict containment | Persistent pollutant |

Reaction Conditions and Versatility

Bi(OTf)₃ operates effectively under solvent-free conditions and in ionic liquids, reducing waste generation . For example, it catalyzes the allylation of dioxolanes without solvents, whereas traditional methods require stoichiometric amounts of corrosive reagents . In contrast, bismuth(III) chloride (BiCl₃) is moisture-sensitive and less effective in polar aprotic solvents .

Key Research Findings

- Friedel-Crafts Reactions : Bi(OTf)₃ achieves 92% yield in microwave-assisted benzoylation, surpassing Fe(OTf)₃ (75%) .

- Epoxyolefin Cyclizations : Exhibits 90% efficiency in dichloromethane, whereas BiCl₃ requires THF and prolonged heating .

- Dechlorination : Bismuth electrodes with Bi(OTf)₃ derivatives selectively dechlorinate α-halocarbonyl pollutants at -1.8 V, outperforming glassy carbon .

Q & A

Q. What are the typical synthetic protocols for preparing bismuth trifluoromethanesulfonate (Bi(OTf)₃), and how does its stability affect experimental design?

Bi(OTf)₃ is commonly synthesized by reacting triphenylbismuth with trifluoromethanesulfonic acid (TfOH) under anhydrous conditions . Stability considerations include hygroscopicity, requiring storage in inert atmospheres, and its compatibility with polar aprotic solvents (e.g., THF, DCM). Experimental design should prioritize moisture-free environments to prevent hydrolysis, which can deactivate the catalyst .

Q. How is Bi(OTf)₃ employed as a Lewis acid catalyst in one-pot multicomponent reactions, and what are optimal reaction conditions?

Bi(OTf)₃ catalyzes N-arylation and tandem cyclization in benzimidazole synthesis, achieving yields up to 83% under reflux in methanol for 6 hours . Key parameters include:

Q. What analytical techniques are critical for verifying Bi(OTf)₃’s role in glycosylation reactions?

Glycosyl bromide activation by Bi(OTf)₃ is monitored via:

- NMR spectroscopy : Tracking triflate ion (CF₃SO₃⁻) displacement.

- GC/MS : Identifying intermediates in HMO synthesis (e.g., lacto-N-tetraose).

- Column chromatography : Purifying products to confirm regioselectivity .

Advanced Research Questions

Q. How do mechanistic studies explain Bi(OTf)₃’s superiority over traditional catalysts in sulfonylation reactions?

Bi(OTf)₃ activates sulfonyl groups via triflate transfer, forming RSO₂OTf intermediates that react with arenes. Comparative studies show Bi(OTf)₃ outperforms BiCl₃/TfOH systems due to its higher Lewis acidity and reduced byproduct formation (e.g., HCl). Kinetic studies using in-situ FTIR reveal faster activation rates (2–3×) compared to lanthanide triflates .

Q. What strategies resolve contradictions in reported yields for Bi(OTf)₃-catalyzed polymerizations?

Discrepancies in ε-caprolactone ROP yields (70–95%) arise from:

- Moisture contamination : Even trace H₂O hydrolyzes triflate, reducing activity.

- Monomer purity : ε-CL must be distilled over CaH₂.

- Temperature gradients : Isothermal conditions (50–60°C) improve reproducibility . Mitigation involves strict anhydrous protocols and real-time reaction monitoring via gel permeation chromatography (GPC) .

Q. How does Bi(OTf)₃’s catalytic activity compare to other bismuth salts (e.g., BiCl₃, BiBr₃) in halogenation reactions?

Bi(OTf)₃/BiCl₃ hybrid systems (e.g., BiCl₃/TfOH) achieve comparable yields (>90%) in alcohol halogenation but require stoichiometric acid. Bi(OTf)₃ alone operates at lower catalyst loadings (2–5 mol%) due to its triflate-mediated activation, avoiding corrosive byproducts (HCl/HBr) .

Q. What methodologies assess the environmental impact of Bi(OTf)₃ in large-scale applications?

Ecotoxicity studies are limited, but preliminary data suggest:

- Soil mobility : High solubility in water increases leaching potential.

- Biodegradation : Slow degradation in aerobic conditions (half-life >60 days). Mitigation strategies include immobilization on silica supports to reduce dispersion and post-reaction recovery via precipitation (pH >10) .

Methodological Guidance

Q. How to optimize solvent selection for Bi(OTf)₃-mediated reactions when conflicting polarity requirements exist?

Q. What computational tools predict Bi(OTf)₃’s coordination geometry in complex reaction systems?

Density functional theory (DFT) simulations (e.g., Gaussian 16) model Bi(OTf)₃’s octahedral coordination with substrates, explaining its selectivity in asymmetric syntheses. Key parameters include B3LYP/6-311+G(d,p) for ligand interactions .

Q. How to validate Bi(OTf)₃’s role in antitumor compound synthesis when biological activity data are inconsistent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.